Vertical Axial Bulkiness: 2,4-Di-tert-butylphenoxy Outperforms tert-Butoxy and All Other Alkoxy Substituents in Preventing Phthalocyanine Aggregation
In a systematic DFT and experimental comparison of seven peripheral substituents on zinc phthalocyanines, the 2,4-di-tert-butylphenoxy group displayed a vertical axial bulkiness of 9.087–9.095 Å, which is 2.02-fold greater than the tert-butoxy group (4.507 Å) and >3-fold larger than n-propyloxy (2.770 Å) and isopropyloxy (3.565 Å). This steric parameter directly correlated with reduced π–π stacking and improved solubility in PGMEA (>6.0 g/100 g) [1]. The dihedral twist angle induced by the 2,4-di-tert-butylphenoxy substituent exceeded 80°, compared with approximately 60° for tert-butoxy, confirming superior non-coplanarity [1].
| Evidence Dimension | Vertical axial bulkiness (Å) and dihedral twist angle (°) |
|---|---|
| Target Compound Data | Vertical axial bulkiness: 9.087–9.095 Å; Dihedral angle: >80° |
| Comparator Or Baseline | tert-Butoxy: 4.507 Å, ~60°; n-Propyloxy: 2.770 Å; Isopropyloxy: 3.565 Å; n-Butoxy: 2.783 Å; Isobutoxy: 4.471 Å |
| Quantified Difference | 2,4-Di-tert-butylphenoxy vs. tert-butoxy: +101.8% vertical bulkiness; dihedral angle increase >20° |
| Conditions | DFT-optimized structures of ZnPc dyes with substituents at B and C positions; solubility measured in PGMEA at 25 °C |
Why This Matters
For procurement of phthalocyanine precursors, the 2,4-di-tert-butylphenoxy moiety provides the highest steric bulk among all evaluated alkoxy and phenoxy substituents, making it the preferred choice when non-aggregating, highly soluble dye intermediates are required.
- [1] Zhang, Y. et al. 'Alkyl-Substituted Phenoxy' Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films. ACS Omega 2024, 9, 50774–50785. View Source
